molecular formula C13H13NO3 B1372600 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid CAS No. 1000932-52-4

3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid

Cat. No. B1372600
M. Wt: 231.25 g/mol
InChI Key: FFXXWFKUBVGRPU-FPYGCLRLSA-N
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Description

3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid, also known as 3-CPCPPA, is a cyclopropylcarbamoyl derivative of phenylpropanoic acid. It is a compound of interest due to its potential applications in various areas of science, including organic synthesis, medicinal chemistry, and biochemistry. In

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Characterization : A study on a similar compound, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, involved its synthesis and characterization using various spectroscopic methods. This research is significant for understanding the structural and electronic properties of similar compounds (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

  • Organic Dye Synthesis for Solar Cells : Another related compound, 2-(Cyano 3-(4-diphenylamino) phenyl) prop 2-enoic acid, was synthesized for use as a dye in solar cells, demonstrating its potential in renewable energy applications (Shanmugam, Pandian, & Ramasamy, 2019).

Pharmacological and Biological Applications

  • Potential in Drug Discovery : Compounds like (E)-4-methoxycinnamic acid, which bear structural similarity, have been linked to chains of rings, suggesting their potential in the development of new drugs or materials with unique properties (Yang, Han, Xia, & Wang, 2006).

  • Antibacterial Properties : Studies on compounds such as 5-(alkenyl)-2-amino- and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazoles, derived from similar acids, revealed promising antibacterial activity, indicating the potential of these compounds in antimicrobial applications (Banday, Mattoo, & Rauf, 2010).

Chemical Synthesis and Reactions

  • Photodimerization Studies : Research on 4-(3-oxo-3-phenyl-1-propenyl)benzoic acid, a compound with a similar structure, investigated its photodimerization behaviors in the crystalline state. This study is relevant for understanding the chemical reactions and potential applications of such compounds in various fields (Hasegawa et al., 1985).

  • Novel Compound Synthesis : Research on the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid for the preparation of various heterocyclic compounds with potential antibacterial activities highlights the versatility of these compounds in synthetic chemistry and drug development (El-Hashash et al., 2015).

properties

IUPAC Name

(E)-3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12(16)8-3-9-1-4-10(5-2-9)13(17)14-11-6-7-11/h1-5,8,11H,6-7H2,(H,14,17)(H,15,16)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXXWFKUBVGRPU-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)C2=CC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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